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Abstract

D927 (also known as DS11252927) is a novel small molecule that has garnered significant
interest in the field of metabolic disease research. It functions as a molecular glue, enhancing
the interaction between RAS proteins and the p110a catalytic subunit of phosphoinositide 3-
kinase (PI3Ka). This allosteric modulation activates the PI3K/Akt signaling pathway, leading to
the translocation of glucose transporter 4 (GLUT4) to the cell membrane and subsequent
glucose uptake. This technical guide provides a comprehensive overview of the synthesis and
purification of D927, intended to support researchers in its preparation and evaluation. The
guide details a plausible multi-step synthetic protocol and outlines a robust purification strategy,
complete with characterization data. Furthermore, it visualizes the compound's mechanism of
action and the experimental workflow.

Introduction

D927 is an orally active GLUT4 translocation activator with a reported EC50 of 0.14 pM.[1] Its
unigue mechanism of action, which involves the stabilization of the RAS-PI3Ka complex, sets it
apart from traditional insulin-mimetic compounds. By activating the PI3Ka-AKT pathway, D927
increases the phosphorylation of Akt and p70S6 kinase, without affecting the RAF-ERK1/2
pathway.[1] This targeted activity has shown promise in preclinical models of both type 1 and
type 2 diabetes, where it improves hyperglycemia.[1] The development of potent and selective
GLUT4 translocation activators like D927 represents a promising therapeutic strategy for
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metabolic disorders. This guide aims to provide the necessary technical details for the
synthesis and purification of D927 to facilitate further research and development.

Synthesis of D927 (DS11252927)

The synthesis of D927, chemically named 2-[3-Fluoro-4-({7-[2-(2-
methoxyethoxy)phenyl]thieno[2,3-d]pyridazin-4-yl}amino)phenyl]lacetamide, can be achieved
through a multi-step process. The general strategy involves the construction of the core
thieno[2,3-d]pyridazine scaffold followed by functionalization with the appropriate side chains. A
plausible synthetic route is detailed below, based on established methods for the synthesis of
similar heterocyclic compounds.[2]

Experimental Protocol for Synthesis
Step 1: Synthesis of the Thieno[2,3-d]pyridazine Core

A common method for constructing the thieno[2,3-d]pyridazine core involves the condensation
of a substituted thiophene with a hydrazine derivative.

o Reaction: A substituted 2-aminothiophene-3-carboxylate is reacted with hydrazine hydrate in
a suitable solvent such as ethanol or acetic acid under reflux.

e Reagents:
o Substituted 2-aminothiophene-3-carboxylate
o Hydrazine hydrate
o Ethanol or Acetic Acid

e Procedure:

o Dissolve the substituted 2-aminothiophene-3-carboxylate in the chosen solvent in a round-
bottom flask.

o Add an excess of hydrazine hydrate to the solution.
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o Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer
chromatography (TLC).

o Upon completion, cool the reaction mixture to room temperature.

o The product, a pyrazolopyrimidine derivative, often precipitates out of the solution and can
be collected by filtration.

o Wash the precipitate with a cold solvent and dry under vacuum.
Step 2: Chlorination of the Thieno[2,3-d]pyridazine Core

The hydroxyl groups on the pyridazine ring are converted to chloro groups to enable
subsequent nucleophilic substitution.

o Reaction: The pyrazolopyrimidine derivative from Step 1 is treated with a chlorinating agent
such as phosphorus oxychloride (POCIs).

e Reagents:

o Pyrazolopyrimidine derivative

o Phosphorus oxychloride (POCIs3)
e Procedure:

o Carefully add the pyrazolopyrimidine derivative to an excess of phosphorus oxychloride in
a flask equipped with a reflux condenser.

o Heat the mixture at reflux for several hours.
o After the reaction is complete, cool the mixture to room temperature.

o Slowly and carefully pour the reaction mixture onto crushed ice to quench the excess
POCIs.

o The chlorinated product will precipitate and can be collected by filtration.
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o Wash the solid with water and dry thoroughly.
Step 3: Nucleophilic Substitution with the Phenylacetamide Moiety

The final step involves the coupling of the chlorinated thieno[2,3-d]pyridazine with the
appropriate aniline derivative.

o Reaction: The dichlorinated thieno[2,3-d]pyridazine is reacted with 2-(4-amino-3-
fluorophenyl)acetamide in the presence of a base.

e Reagents:

[¢]

Dichlorinated thieno[2,3-d]pyridazine

[e]

2-(4-amino-3-fluorophenyl)acetamide

o

A suitable base (e.qg., diisopropylethylamine - DIPEA)

[¢]

A polar aprotic solvent (e.g., dimethylformamide - DMF)

e Procedure:

[e]

Dissolve the dichlorinated thieno[2,3-d]pyridazine and 2-(4-amino-3-
fluorophenyl)acetamide in DMF.

o Add the base (DIPEA) to the mixture.
o Heat the reaction at an elevated temperature (e.g., 80-100 °C) and monitor by TLC.
o Once the reaction is complete, cool the mixture and pour it into water.

o The crude D927 product will precipitate. Collect the solid by filtration and proceed to
purification.

Purification of D927

Purification of the crude D927 is essential to obtain a high-purity compound for biological and
pharmacological studies. A multi-step purification strategy is typically employed.
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Experimental Protocol for Purification

Step 1: Column Chromatography

» Stationary Phase: Silica gel is a common choice for the initial purification of pyrimidine
derivatives.[3]

e Mobile Phase: A gradient of a non-polar solvent (e.g., hexanes or dichloromethane) and a
polar solvent (e.g., ethyl acetate or methanol) is used. The optimal solvent system should be
determined by TLC analysis of the crude product.[3]

e Procedure:

o Prepare a slurry of silica gel in the initial, least polar mobile phase and pack it into a
chromatography column.

o Dissolve the crude D927 in a minimal amount of the mobile phase or a suitable solvent
and load it onto the column.

o Elute the column with the solvent gradient, starting with a low polarity and gradually
increasing it.

o Collect fractions and monitor them by TLC to identify those containing the pure product.
o Combine the pure fractions and evaporate the solvent under reduced pressure.
Step 2: Recrystallization or Preparative HPLC

For obtaining highly pure D927, a final purification step of recrystallization or preparative High-
Performance Liquid Chromatography (HPLC) may be necessary.

» Recrystallization:

o Solvent Selection: A suitable solvent system for recrystallization is one in which D927 is
sparingly soluble at room temperature but highly soluble at an elevated temperature.
Common solvents to screen include ethanol, methanol, acetonitrile, and mixtures with
water.
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o Procedure: Dissolve the partially purified D927 in a minimal amount of the hot solvent.
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath
to induce crystallization. Collect the pure crystals by filtration.

e Preparative HPLC:

o Column: Areversed-phase C18 column is typically used for the purification of small

molecules.

o Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount
of a modifier like trifluoroacetic acid (TFA) or formic acid, is employed.

o Procedure: Dissolve the compound in the mobile phase and inject it onto the preparative
HPLC system. Collect the fraction corresponding to the D927 peak. Lyophilize the
collected fraction to obtain the pure compound.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis and
purification of D927.

Table 1: Synthesis Reaction Parameters and Yields

© 2025 BenchChem. All rights reserved. 6/12 Tech Support


https://www.benchchem.com/product/b10831883?utm_src=pdf-body
https://www.benchchem.com/product/b10831883?utm_src=pdf-body
https://www.benchchem.com/product/b10831883?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10831883?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

. Key Temperat ) )
Step Reaction Solvent Time (h) Yield (%)
Reagents ure (°C)
) Substituted
Thieno[2,3- )
S thiophene,
1 d]pyridazin ) Ethanol Reflux 4-6 70-80
) Hydrazine
e formation
hydrate
Pyrazolo
Chlorinatio -y- ) Py
2 rimidine, Neat Reflux 3-5 80-90
n
POCIs
Dichlorinat
Nucleophili  ed
c intermediat
3 o L DMF 90 12-16 50-60
Substitutio e, Aniline
n derivative,
DIPEA
Table 2: Purification Parameters and Purity Analysis
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Table 3: Characterization Data for D927
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Analysis Method Expected Result
Purity HPLC >99%

Peaks corresponding to
Identity 1H NMR (DMSO-ds) aromatic, methoxyethoxy, and

acetamide protons.

13C NMR (DMSO-ds)

Peaks corresponding to the
carbon atoms of the
heterocyclic core and

substituents.

Mass

Mass Spectrometry (ESI+)

[M+H]* ion corresponding to

the molecular weight of D927.

Mandatory Visualizations

Signaling Pathway of D927 Action
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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